molecular formula C9H12N2O3S B13188098 2-Methoxy-4-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde

2-Methoxy-4-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B13188098
M. Wt: 228.27 g/mol
InChI Key: MYKXUCYSJKMOSC-UHFFFAOYSA-N
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Description

2-Methoxy-4-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde is an organic compound that features a thiazole ring substituted with a methoxy group, a morpholine ring, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-hydroxy-3-methoxy-5-nitro-benzaldehyde with 2-morpholin-4-yl-phenylamine in an ethanol solution. The mixture is stirred under reflux conditions for about an hour, followed by crystallization to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 2-Methoxy-4-(morpholin-4-yl)-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-Methoxy-4-(morpholin-4-yl)-1,3-thiazole-5-methanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The morpholine ring and thiazole moiety are likely involved in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(morpholin-4-yl)benzonitrile
  • 2-Methoxy-4-(morpholin-4-yl)aniline
  • 2-Methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone

Uniqueness

2-Methoxy-4-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both a thiazole ring and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

2-methoxy-4-morpholin-4-yl-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C9H12N2O3S/c1-13-9-10-8(7(6-12)15-9)11-2-4-14-5-3-11/h6H,2-5H2,1H3

InChI Key

MYKXUCYSJKMOSC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(S1)C=O)N2CCOCC2

Origin of Product

United States

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